molecular formula C9H9N3O B1318653 3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol CAS No. 3670-51-7

3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol

Cat. No. B1318653
M. Wt: 175.19 g/mol
InChI Key: DQDFRKHICJUAJC-UHFFFAOYSA-N
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Patent
US06670387B1

Procedure details

A solution of 2-hydrazinopyridine (1.35 g; 0.012 mol.) and ethyl acetoacetate (1.60 mL; 0.012 mol.) in glacial acetic acid (50.0 mL) was stirred and heated at 100° for 24 h.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)[NH2:2].[C:9](OCC)(=[O:14])[CH2:10][C:11]([CH3:13])=O>C(O)(=O)C>[CH3:13][C:11]1[NH:2][N:1]([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=2)[C:9](=[O:14])[CH:10]=1

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
N(N)C1=NC=CC=C1
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 100° for 24 h.
Duration
24 h

Outcomes

Product
Name
Type
Smiles
CC=1NN(C(C1)=O)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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